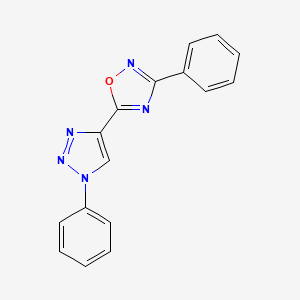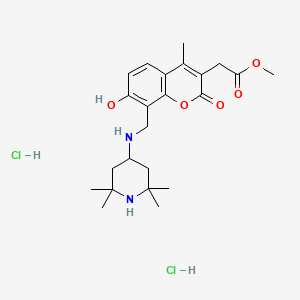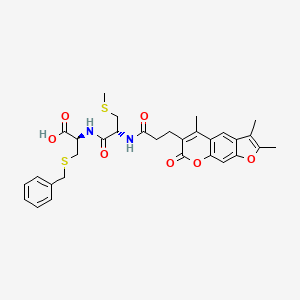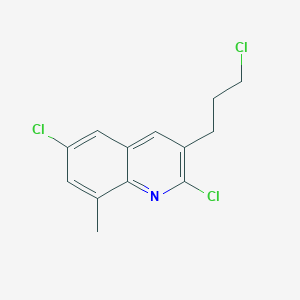![molecular formula C35H45N3O4 B12629521 (4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One CAS No. 943924-04-7](/img/structure/B12629521.png)
(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NB 216 is a macrocyclic peptidic BACE-1 inhibitor. BACE-1, or beta-secretase 1, is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. By inhibiting BACE-1, NB 216 has potential therapeutic applications in the treatment of Alzheimer’s disease.
準備方法
Synthetic Routes and Reaction Conditions
NB 216 is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a macrocyclic structure, which is achieved by cyclizing a linear peptide precursor. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The cyclization step is often carried out under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
Industrial Production Methods
Industrial production of NB 216 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
NB 216 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
NB 216 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE-1 and its effects on beta-amyloid production.
Biology: Investigated for its potential to modulate biological pathways involved in Alzheimer’s disease.
Medicine: Explored as a therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE-1 inhibitors.
作用機序
NB 216 exerts its effects by binding to the active site of BACE-1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, which are associated with the formation of amyloid plaques in the brain. By reducing the production of beta-amyloid, NB 216 has the potential to slow the progression of Alzheimer’s disease.
類似化合物との比較
NB 216 is unique among BACE-1 inhibitors due to its macrocyclic structure, which provides enhanced stability and specificity. Similar compounds include:
NB 360: Another BACE-1 inhibitor with a different structural framework.
LY2886721: A small-molecule BACE-1 inhibitor with a distinct mechanism of action.
Verubecestat: A BACE-1 inhibitor that has been investigated in clinical trials for Alzheimer’s disease.
NB 216 stands out due to its macrocyclic nature, which offers advantages in terms of binding affinity and selectivity for BACE-1.
特性
CAS番号 |
943924-04-7 |
|---|---|
分子式 |
C35H45N3O4 |
分子量 |
571.7 g/mol |
IUPAC名 |
(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11-oxa-3,16-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one |
InChI |
InChI=1S/C35H45N3O4/c1-24(2)27-9-7-10-29(20-27)35(12-13-35)37-22-33(39)32-19-25-8-6-11-31(18-25)42-15-5-4-14-36-30-17-26(23-41-3)16-28(21-30)34(40)38-32/h6-11,16-18,20-21,24,32-33,36-37,39H,4-5,12-15,19,22-23H2,1-3H3,(H,38,40)/t32-,33+/m0/s1 |
InChIキー |
GCZHKZTYTMTFGU-JHOUSYSJSA-N |
異性体SMILES |
CC(C)C1=CC(=CC=C1)C2(CC2)NC[C@H]([C@@H]3CC4=CC(=CC=C4)OCCCCNC5=CC(=CC(=C5)C(=O)N3)COC)O |
正規SMILES |
CC(C)C1=CC(=CC=C1)C2(CC2)NCC(C3CC4=CC(=CC=C4)OCCCCNC5=CC(=CC(=C5)C(=O)N3)COC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


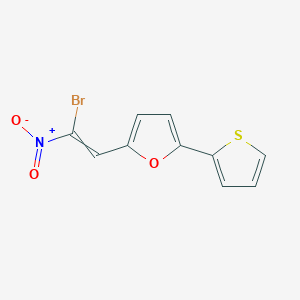
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
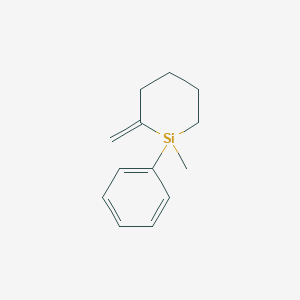
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)

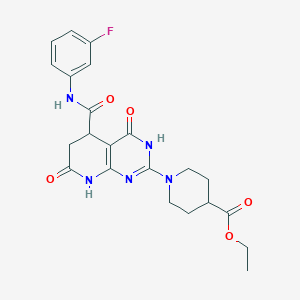
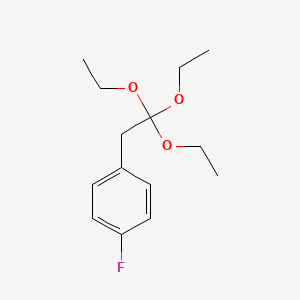
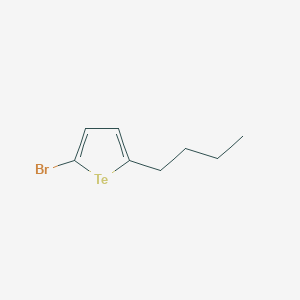

![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
